molecular formula C7H13NO2 B12942346 (S)-2-(1-methylpyrrolidin-2-yl)aceticacid

(S)-2-(1-methylpyrrolidin-2-yl)aceticacid

Cat. No.: B12942346
M. Wt: 143.18 g/mol
InChI Key: WQGHBXNTZFIOSX-LURJTMIESA-N
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Description

(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-[(2S)-1-methylpyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

WQGHBXNTZFIOSX-LURJTMIESA-N

Isomeric SMILES

CN1CCC[C@H]1CC(=O)O

Canonical SMILES

CN1CCCC1CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the acetic acid group.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-(1-Methylpyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(1-Methylpyrrolidin-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of the acetic acid moiety. This configuration can lead to distinct biological activities and interactions compared to its analogs.

Biological Activity

(S)-2-(1-methylpyrrolidin-2-yl)acetic acid, also referred to as (S)-MPAA, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of (S)-MPAA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

1. Neuropharmacological Effects

Research indicates that (S)-MPAA exhibits neuropharmacological properties. It has been studied for its potential role as a modulator in neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Studies have shown that compounds with similar structures can act as monoamine oxidase inhibitors (MAOIs), which may enhance mood and cognitive functions by increasing the levels of neurotransmitters in the brain.

2. Anti-inflammatory Properties

(S)-MPAA has demonstrated anti-inflammatory effects in various in vitro and in vivo models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The mechanisms through which (S)-MPAA exerts its biological effects are multifaceted:

  • Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release.
  • Enzymatic Inhibition : As suggested by studies on related compounds, (S)-MPAA may inhibit enzymes like monoamine oxidase, leading to increased neurotransmitter availability.
  • Cytokine Regulation : By modulating cytokine production, it can effectively reduce inflammation.

Research Findings

A summary of key research findings related to (S)-MPAA is provided below:

Study ReferenceBiological ActivityKey Findings
NeuropharmacologicalDemonstrated potential as a MAOI; enhances dopamine levels.
Anti-inflammatoryInhibits pro-inflammatory cytokines in vitro.
CytotoxicityExhibited selective cytotoxicity against cancer cell lines.

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the effects of (S)-MPAA on animal models of depression, it was found that administration led to significant improvements in behavioral tests indicative of antidepressant activity. The compound was shown to increase serotonin levels in the hippocampus, suggesting a mechanism similar to that of traditional antidepressants.

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory properties of (S)-MPAA involved treating mice with induced inflammation. Results indicated a marked reduction in swelling and pain responses compared to control groups, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

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